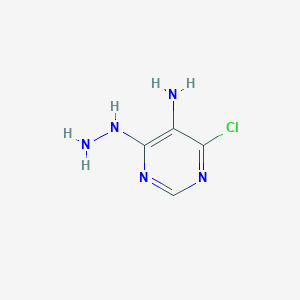

4-Chloro-6-hydrazinylpyrimidin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-hydrazinylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-3-2(6)4(10-7)9-1-8-3/h1H,6-7H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYDODCAYOBXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278437 | |

| Record name | 4-Chloro-6-hydrazinylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42786-59-4 | |

| Record name | 42786-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-hydrazinylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Chloro-6-hydrazinylpyrimidin-5-amine" synthesis from dichloropyrimidine

An In-depth Technical Guide for the Synthesis of 4-Chloro-6-hydrazinylpyrimidin-5-amine

Foreword: The Strategic Importance of Pyrimidine Scaffolds

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold for the development of targeted therapeutics. Their structural resemblance to the nucleobases of DNA and RNA allows them to function as privileged structures, interacting with a wide array of biological targets. Among these, this compound stands out as a critical bifunctional intermediate. Its unique arrangement of a nucleophilic hydrazine group, a reactive chloro leaving group, and an adjacent amine provides a versatile platform for constructing complex fused-ring systems, most notably pyrazolo[3,4-d]pyrimidines, which are central to the development of kinase inhibitors and other targeted agents.

This guide provides a comprehensive, technically-grounded overview of the regioselective synthesis of this compound from 4,6-dichloro-5-aminopyrimidine. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Part 1: The Mechanistic Foundation - Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the carbon atoms, particularly C2, C4, and C6, susceptible to attack by nucleophiles.

In our substrate, 4,6-dichloro-5-aminopyrimidine, the two chlorine atoms at the C4 and C6 positions are excellent leaving groups. The reaction is initiated by the attack of the potent nucleophile, hydrazine, on one of these electrophilic carbon centers. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyrimidine ring. The subsequent expulsion of the chloride ion re-aromatizes the ring to yield the product.

Causality of Regioselectivity: A key challenge in reactions with di-substituted substrates is achieving mono-substitution. In this synthesis, regioselectivity is controlled through several factors:

-

Stoichiometry: Employing a carefully controlled molar equivalent (typically 1.0 to 1.1 eq.) of hydrazine is paramount. A large excess would inevitably lead to the formation of the di-substituted byproduct, 4,6-dihydrazinylpyrimidin-5-amine.

-

Electronic Deactivation: The introduction of the first electron-donating hydrazinyl group (-NHNH₂) at the C6 position partially deactivates the pyrimidine ring towards further nucleophilic attack. This makes the substitution of the second chlorine atom at the C4 position kinetically less favorable than the first, allowing for the isolation of the mono-substituted product under controlled conditions.

-

Temperature Control: Lower reaction temperatures (e.g., 0-10 °C) decrease the reaction rate, providing a wider kinetic window to favor mono-substitution over di-substitution.

Part 2: Precursor Synthesis - Preparation of 4,6-dichloro-5-aminopyrimidine

The commercial availability of the starting material, 4,6-dichloro-5-aminopyrimidine, can be limited. Therefore, a reliable synthesis from a more accessible precursor is often necessary. A common and effective route involves the reduction of 4,6-dichloro-5-nitropyrimidine.

Experimental Protocol: Reduction of 4,6-dichloro-5-nitropyrimidine [1]

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid.

-

Reagent Addition: Add iron powder to the acetic acid and stir to create a suspension.

-

Substrate Addition: Slowly add solid 4,6-dichloro-5-nitropyrimidine to the stirred suspension. The addition may be exothermic.

-

Reaction: Heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove excess iron and iron salts.

-

Evaporate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,6-dichloro-5-aminopyrimidine.[2]

Part 3: Core Synthesis - this compound

This section details the primary synthesis, which must be performed with careful attention to stoichiometry and temperature to ensure high yield and purity.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |

| 4,6-dichloro-5-aminopyrimidine | C₄H₃Cl₂N₃ | 163.99 | 1.0 | Starting material |

| Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 | 1.05 | Nucleophile. Toxic. |

| Ethanol (200 Proof) | C₂H₅OH | 46.07 | - | Reaction Solvent |

Table 1: Key Reagents for the Core Synthesis.

Detailed Step-by-Step Experimental Protocol:

-

Reactor Charging: Charge a three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, with 4,6-dichloro-5-aminopyrimidine (1.0 eq.) and ethanol.

-

Inert Atmosphere: Purge the flask with nitrogen and maintain a slight positive pressure throughout the reaction.

-

Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.

-

Nucleophile Addition: Add hydrazine monohydrate (1.05 eq.) to the dropping funnel. Add the hydrazine dropwise to the cold, stirred reaction mixture over a period of 30-45 minutes. Crucial Step: Maintain the internal temperature below 10 °C during the addition to control the exotherm and minimize di-substitution.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Then, let the mixture slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's completion by TLC or LC-MS, checking for the consumption of the starting material.

-

Product Isolation (Work-up):

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Slowly add cold deionized water to the flask to precipitate the product.

-

Stir the resulting slurry for 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove impurities.

-

-

Drying: Dry the obtained white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.

Part 4: Product Characterization and Purity Assessment

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.[3]

| Analysis | Expected Results |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.0 (s, 1H, C2-H), ~5.5-6.0 (br s, 2H, C5-NH₂), ~4.0-4.5 (br s, 3H, -NHNH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): Signals corresponding to the four distinct pyrimidine carbons. |

| Mass Spec (ESI+) | m/z: Calculated for C₄H₆ClN₅ [M+H]⁺ = 160.04. Observe the characteristic ~3:1 isotopic pattern for [M+H]⁺ and [M+2+H]⁺ due to ³⁵Cl/³⁷Cl. |

| Melting Point | Literature values should be consulted for comparison. |

| Appearance | White to off-white crystalline solid. |

Table 2: Expected Analytical Data for Product Validation.

Part 5: Safety and Handling

Chemical synthesis requires rigorous adherence to safety protocols. All operations should be conducted by trained personnel within a certified chemical fume hood.

-

Hydrazine: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. Avoid inhalation, ingestion, and skin contact. Always use appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.

-

Dichloropyrimidines: These compounds are irritants and potentially harmful. Handle with care, avoiding dust inhalation and skin contact.

-

Solvents: Ethanol is flammable. Ensure no ignition sources are present.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Neutralize hydrazine-containing waste streams before disposal.

References

An In-Depth Technical Guide to 4-Chloro-6-hydrazinylpyrimidin-5-amine: Current Knowledge and Future Directions

For Immediate Release

This technical guide serves as a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Chloro-6-hydrazinylpyrimidin-5-amine, a heterocyclic compound of interest to researchers and scientists in the field of drug discovery and development. As a substituted pyrimidine, this molecule holds potential as a versatile building block in the synthesis of novel bioactive compounds. This document, intended for a technical audience, consolidates the currently available information and highlights areas where further experimental investigation is critically needed.

Molecular and Physicochemical Profile

This compound is a substituted pyrimidine with the chemical formula C₄H₆ClN₅ and a molecular weight of 159.58 g/mol .[1] The structural features, including a chloro group, a hydrazinyl moiety, and an amine group on the pyrimidine ring, suggest a molecule with multiple reactive sites, making it a potentially valuable intermediate in medicinal chemistry.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | AChemBlock |

| CAS Number | 42786-59-4 | [1] |

| Molecular Formula | C₄H₆ClN₅ | [1] |

| Molecular Weight | 159.58 g/mol | [1] |

| SMILES | NNC1=C(N)C(Cl)=NC=N1 | AChemBlock |

A thorough search of available scientific literature and chemical databases did not yield experimentally determined values for key physicochemical properties such as melting point, boiling point, and pKa. This data gap represents a significant hurdle in the comprehensive characterization of this compound and underscores the need for further experimental work.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Solubility and Spectroscopic Analysis

Solubility Profile

Experimentally determined solubility data for this compound in common laboratory solvents is not currently available in the public domain. However, based on its structure, which contains both polar (amine, hydrazine) and non-polar (chlorinated pyrimidine ring) moieties, its solubility is expected to vary across a range of solvents.

Proposed Experimental Protocol for Solubility Determination:

A standardized protocol to determine the thermodynamic solubility of this compound would involve the following steps:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO, etc.) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: While a specific IR spectrum for the target molecule is unavailable, the NIST WebBook provides a spectrum for the closely related compound, 5-Pyrimidinamine, 4-chloro-6-formylhydrazino-.[2] This spectrum can serve as a valuable reference for identifying characteristic functional group vibrations. Key expected vibrational frequencies for this compound would include N-H stretching from the amine and hydrazine groups, C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. The ¹H NMR spectrum is expected to show distinct signals for the protons of the amine and hydrazine groups, as well as the aromatic proton on the pyrimidine ring. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

-

UV-Vis Spectroscopy: The UV-Vis spectrum would be useful for characterizing the electronic transitions within the molecule and for developing quantitative analytical methods.

Synthesis and Reactivity

A specific, detailed, and peer-reviewed synthesis protocol for this compound has not been identified in the surveyed literature. However, general synthetic strategies for related chlorinated and hydrazinyl-substituted pyrimidines often involve multi-step processes starting from readily available pyrimidine precursors. These syntheses can involve nucleophilic substitution reactions to introduce the chloro, amino, and hydrazinyl functionalities.

The reactivity of this compound is predicted to be dictated by its functional groups. The chlorine atom is a potential leaving group for nucleophilic substitution reactions, allowing for the introduction of various other functionalities at the 4-position. The amino and hydrazinyl groups are nucleophilic and can participate in a range of reactions, including condensation with carbonyl compounds and acylation reactions.

Safety and Handling

A comprehensive safety profile for this compound is not available. However, based on the safety data for related compounds, it is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Applications in Drug Discovery and Future Research

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, with numerous examples of approved drugs possessing a pyrimidine core. The presence of multiple reactive sites on this compound makes it an attractive scaffold for the synthesis of compound libraries for screening against various biological targets.[3]

The future direction for research on this compound should prioritize the full experimental determination of its physicochemical properties. A detailed investigation into its synthesis and reactivity would also be highly valuable to the scientific community, potentially unlocking its utility as a key building block in the development of new therapeutic agents.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate in drug discovery. However, a critical lack of experimentally determined physicochemical data currently limits its full exploitation. This technical guide has summarized the available information and has outlined the necessary experimental work required to build a comprehensive understanding of this promising molecule.

References

4-Chloro-6-hydrazinylpyrimidin-5-amine (CAS 42786-59-4): A Linchpin Intermediate for the Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinylpyrimidin-5-amine, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, safety and handling protocols, and, most critically, its strategic application as a precursor to the pyrazolo[3,4-d]pyrimidine scaffold. This purine analog framework is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for its use.

Compound Profile and Physicochemical Properties

This compound is a substituted pyrimidine characterized by the presence of three key functional groups: a chloro group, a hydrazinyl group, and an amine group. This specific arrangement makes it an exceptionally valuable precursor for constructing fused heterocyclic systems.

Table 1: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| CAS Number | 42786-59-4[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₆ClN₅[1][2] |

| Molecular Weight | 159.58 g/mol [1][2] |

| Density | 1.649 g/cm³[2] |

| Boiling Point | 342.7°C at 760 mmHg[2] |

| SMILES | NNC1=C(N)C(Cl)=NC=N1[1] |

Strategic Importance in Medicinal Chemistry: The Pyrazolo[3,4-d]pyrimidine Scaffold

The primary significance of this compound lies in its role as a direct precursor to the pyrazolo[3,4-d]pyrimidine nucleus. This bicyclic heterocycle is a structural analog of purine, allowing its derivatives to interact with a wide array of biological targets that recognize purine-based substrates, such as ATP-binding sites in kinases.[3]

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated a vast spectrum of biological activities and are a subject of intense research in drug discovery.[3][4] Notable therapeutic applications include:

-

Antitumor Agents: Many derivatives function by inhibiting specific enzymes crucial for cancer cell proliferation, such as Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and cyclin-dependent kinases.[4][5]

-

Antiviral and Antimicrobial Activity: The scaffold has been incorporated into compounds showing efficacy against various viruses and bacteria.[3]

-

Anti-inflammatory and Analgesic Effects: Certain derivatives have shown potential in modulating inflammatory pathways.[3]

The utility of this compound stems from its pre-configured arrangement of reactive sites, which facilitates a direct and efficient cyclization to this high-value scaffold.

Core Reactivity: Intramolecular Cyclization Pathway

The power of this intermediate is its ability to undergo a facile intramolecular cyclization. The hydrazinyl group acts as a dinucleophile. The terminal nitrogen of the hydrazine attacks an electrophilic carbon, which is typically introduced via a co-reactant, while the adjacent nitrogen attacks the C4 position of the pyrimidine ring, displacing the chloro group to form the fused pyrazole ring. This annulation reaction is the cornerstone of its synthetic utility.

Caption: Key reaction pathway from the starting pyrimidine to the fused pyrazolo[3,4-d]pyrimidine core.

Application Workflow: Synthesis of a 4-Substituted-1H-pyrazolo[3,4-d]pyrimidine

This section provides a detailed, step-by-step methodology for a typical application of this compound: its condensation and cyclization to form a pyrazolo[3,4-d]pyrimidine derivative. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Objective: To synthesize a model 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative via cyclization.

Materials:

-

This compound (1.0 eq)

-

Triethyl orthoformate (1.5 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq)

-

Ethanol (Anhydrous)

-

Ammonia solution (e.g., 7N in Methanol)

Experimental Protocol:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

-

Add anhydrous ethanol to create a slurry (approx. 0.2 M concentration). The use of anhydrous solvent is critical to prevent hydrolysis of the orthoformate.

-

-

Reagent Addition:

-

Add triethyl orthoformate (1.5 eq) to the slurry via syringe.

-

Add the catalytic amount of p-TSA (0.1 eq). The acid catalyst facilitates the initial condensation between the hydrazine and the orthoformate.

-

-

Cyclization Reaction:

-

Heat the reaction mixture to reflux (approx. 78°C for ethanol).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexane. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the intermediate, followed by the cyclized product. This step can take 4-12 hours.

-

-

In-situ Amination:

-

After confirming the consumption of the starting material via TLC, cool the reaction mixture to room temperature.

-

Carefully add the ammonia solution (e.g., 7N in MeOH, 5.0 eq) to the reaction mixture. This step performs a nucleophilic aromatic substitution (SNAr), replacing the chloro group at the 4-position with an amino group.

-

Allow the mixture to stir at room temperature overnight.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add water to the residue, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

-

-

Purification and Characterization:

-

Dry the crude product under vacuum.

-

If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Caption: A typical experimental workflow for synthesizing a pyrazolo[3,4-d]pyrimidine derivative.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound should be handled in accordance with good industrial hygiene and safety practices.[6]

Table 2: Safety and Handling Precautions

| Precaution Category | Recommendation | Rationale |

|---|---|---|

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[6] | To minimize inhalation of dust or vapors.[1] |

| Personal Protective Equipment (PPE) | - Tightly fitting safety goggles.[6] - Chemical-resistant gloves (e.g., nitrile). - Lab coat. | To prevent contact with eyes and skin, as the compound may cause irritation.[6][7] |

| Handling Procedures | Avoid formation of dust and aerosols.[6] Use non-sparking tools. | Minimizes inhalation risk and potential ignition sources.[6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] | Immediate irrigation is crucial to mitigate eye irritation. |

| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing.[7] | To remove the compound and prevent prolonged skin irritation. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] | Prevents degradation from moisture and air, ensuring compound stability. |

Conclusion

This compound is more than a mere chemical reagent; it is a strategic asset in the field of drug discovery. Its pre-organized reactive centers provide a direct and efficient route to the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure known for its potent and diverse biological activities. Understanding the reactivity, handling requirements, and synthetic applications of this key intermediate empowers researchers to accelerate the development of novel therapeutics targeting a range of human diseases.

References

- 1. This compound 97% | CAS: 42786-59-4 | AChemBlock [achemblock.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 4-Chloro-6-hydrazinylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-Chloro-6-hydrazinylpyrimidin-5-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of a chloro, an amino, and a hydrazinyl group on the pyrimidine core imparts a unique and nuanced reactivity profile. This guide provides an in-depth exploration of the reactivity of the hydrazine moiety, influenced by the electronic and steric landscape of the molecule. We will delve into the key transformations, including cyclization reactions to form fused heterocycles, condensation reactions with carbonyl compounds, and other notable chemical behaviors. This document is intended to be a comprehensive resource, grounded in established chemical principles and supported by experimental evidence, to empower researchers in harnessing the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in nucleic acids and its ability to engage in a multitude of biological interactions. The title compound, this compound, emerges as a particularly interesting synthon due to its trifunctional nature. The interplay between the electron-withdrawing chloro group, the electron-donating amino group, and the nucleophilic hydrazinyl group creates a rich chemical landscape ripe for exploration.

The primary focus of this guide is the hydrazine group , a moiety known for its potent nucleophilicity and its capacity to participate in a variety of transformative reactions. Understanding the factors that govern its reactivity in this specific molecular context is paramount for its effective utilization in complex synthetic endeavors.

Structural and Electronic Landscape: Modulating Hydrazine Reactivity

The reactivity of the hydrazine group in this compound is not considered in isolation. It is intrinsically linked to the electronic and steric effects exerted by the adjacent chloro and amino substituents on the pyrimidine ring.

-

Electronic Effects : The pyrimidine ring is inherently electron-deficient. The 4-chloro group further enhances this electron deficiency through its inductive electron-withdrawing effect (-I). Conversely, the 5-amino group acts as an electron-donating group (+M effect) through resonance, which can somewhat counteract the electron-withdrawing nature of the ring and the chloro substituent. This electronic push-pull dynamic finely tunes the nucleophilicity of the hydrazine group. The amino group's electron donation can increase the electron density on the pyrimidine ring, which in turn can slightly enhance the nucleophilicity of the attached hydrazine group compared to a pyrimidine with only electron-withdrawing substituents.

-

Steric Considerations : The 5-amino group is relatively small and is not expected to pose significant steric hindrance to the approach of reagents to the neighboring 6-hydrazinyl group. However, in reactions involving bulky electrophiles, some steric impediment cannot be entirely ruled out.

dot graph "Electronic_Influences" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

Pyrimidine [label="Pyrimidine Ring\n(Electron Deficient)", fillcolor="#4285F4", pos="0,0!"]; Chloro [label="4-Chloro Group\n(-I Effect)", fillcolor="#EA4335", pos="-2,1.5!"]; Amino [label="5-Amino Group\n(+M Effect)", fillcolor="#34A853", pos="2,1.5!"]; Hydrazine [label="6-Hydrazinyl Group\n(Nucleophilic Center)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2!"];

Chloro -> Pyrimidine [label="Increases Electrophilicity"]; Amino -> Pyrimidine [label="Decreases Electrophilicity"]; Pyrimidine -> Hydrazine [label="Modulates Nucleophilicity"]; } Figure 1: A diagram illustrating the key electronic influences on the reactivity of the hydrazine group.

Key Reaction Pathways of the Hydrazine Group

The versatile reactivity of the hydrazine group in this compound is most prominently demonstrated in its propensity to undergo cyclization and condensation reactions.

Intramolecular Cyclization: A Gateway to Fused Heterocyclic Systems

One of the most synthetically valuable transformations of this compound is its conversion into fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their structural analogy to purines, which allows them to act as inhibitors for a variety of enzymes.[1]

The general mechanism involves an initial condensation of the hydrazine group with a suitable one-carbon electrophile, such as an orthoester or formic acid, followed by an intramolecular cyclization with the adjacent 5-amino group.

3.1.1. Reaction with Orthoesters

The reaction of this compound with triethyl orthoformate is a classic method for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. The reaction typically proceeds by heating the reactants in a suitable solvent.

dot graph "Orthoester_Cyclization" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

Start [label="4-Chloro-6-hydrazinyl-\npyrimidin-5-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Triethyl Orthoformate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Formimidate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Chloro-1H-pyrazolo[3,4-d]-\npyrimidin-6-amine", fillcolor="#34A853"];

Start -> Intermediate [label="Condensation"]; Reagent -> Intermediate; Intermediate -> Product [label="Intramolecular Cyclization"]; } Figure 2: A workflow for the synthesis of pyrazolo[3,4-d]pyrimidines using orthoesters.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in an excess of triethyl orthoformate (5-10 eq.).

-

Reaction Conditions : Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.

-

Purification : Collect the solid by filtration, wash with a cold solvent such as ethanol or diethyl ether, and dry under vacuum to afford the desired product. Further purification can be achieved by recrystallization if necessary.

| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| Triethyl orthoformate | 5-10 eq. | Neat | Reflux | 2-4 h | High |

| Formic Acid | Excess | Neat or High-boiling solvent | Reflux | 4-8 h | Moderate to High |

Table 1: Typical reaction conditions for the cyclization of this compound.

Condensation with Aldehydes and Ketones: Formation of Hydrazones

The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a fundamental transformation in organic chemistry and provides a straightforward method for introducing diverse substituents onto the pyrimidine core. The formation of these hydrazones is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, followed by dehydration.

General Reaction Scheme:

The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further synthetic manipulations.

Experimental Protocol: General Procedure for Hydrazone Synthesis

-

Reactant Preparation : Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl Compound : Add the aldehyde or ketone (1.0-1.2 eq.) to the solution.

-

Catalysis : Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

-

Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating for a period ranging from 30 minutes to several hours. Monitor the reaction by TLC.

-

Isolation : Upon completion, the hydrazone product often precipitates. If not, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by chromatography or recrystallization.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the hydrazine group also allows for acylation and sulfonylation reactions with acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions lead to the formation of stable acylhydrazides and sulfonylhydrazides, respectively. These derivatives can exhibit interesting biological properties or serve as intermediates for further transformations.

Characterization of this compound

While a comprehensive set of publicly available spectroscopic data for this compound is limited, its characterization would rely on standard analytical techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the amino protons, the hydrazine protons, and the pyrimidine ring proton. The chemical shifts of the amino and hydrazine protons can be broad and their positions may vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information about the carbon skeleton of the molecule, with distinct signals for the four carbon atoms of the pyrimidine ring.

-

Mass Spectrometry : Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the amino and hydrazine groups, as well as vibrations associated with the pyrimidine ring.

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its hydrazine group. The ability to readily form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, makes it a valuable precursor in the development of novel therapeutic agents. Furthermore, the straightforward condensation with carbonyl compounds and reactions with acylating and sulfonylating agents open up avenues for the creation of diverse molecular libraries for screening purposes.

Future research in this area could focus on exploring novel cyclization reactions to access a wider range of fused heterocyclic systems. Additionally, the investigation of metal-catalyzed cross-coupling reactions at the chloro position, while preserving the integrity of the hydrazine and amino groups, could unlock new synthetic pathways. A deeper understanding of the structure-activity relationships of derivatives of this compound will undoubtedly continue to fuel innovation in medicinal chemistry and beyond.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-6-hydrazinylpyrimidin-5-amine in Common Organic Solvents

This guide provides a comprehensive analysis of the anticipated solubility of 4-Chloro-6-hydrazinylpyrimidin-5-amine and a robust framework for its experimental determination. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower your research and development endeavors.

Introduction: The Significance of Solubility in a Preclinical Context

This compound is a heterocyclic compound with a molecular structure suggesting its potential as a scaffold in medicinal chemistry. The pyrimidine core is a well-established pharmacophore, and the appended functional groups—a chloro moiety, a hydrazinyl group, and an amino group—offer multiple points for hydrogen bonding and potential chemical reactivity. Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Solubility dictates the feasibility of its synthesis, purification, formulation, and, ultimately, its bioavailability. Poor solubility can be a significant bottleneck in the drug discovery pipeline, making a thorough understanding of this physicochemical property essential.

Predicted Solubility Profile of this compound

In the absence of specific experimental data for this compound, we can predict its solubility based on its structural features. The molecule possesses both hydrogen bond donors (the amino and hydrazinyl groups) and acceptors (the nitrogen atoms in the pyrimidine ring and the amino/hydrazinyl groups), as well as a polar C-Cl bond. This combination of functional groups suggests a nuanced solubility profile.

The presence of the amine and hydrazinyl groups, capable of forming strong hydrogen bonds, indicates a likely affinity for polar protic and aprotic solvents. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can act as donors. The chloro group adds to the molecule's polarity but also introduces a degree of lipophilicity.

Based on these structural characteristics, the following solubility trends are anticipated:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the molecule by accepting hydrogen bonds and through dipole-dipole interactions.

-

Moderate to Good Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can both donate and accept hydrogen bonds, facilitating dissolution.

-

Lower Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and Tetrahydrofuran (THF). While some interaction is possible, the overall solvation may be less efficient.

-

Poor to Insoluble: Anticipated in nonpolar solvents such as hexane, toluene, and dichloromethane. The significant polarity of the target molecule makes it unlikely to dissolve in these lipophilic media.

The following table summarizes the predicted solubility and the rationale based on solvent properties.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong hydrogen bond accepting capabilities and high polarity effectively solvate the amine and hydrazinyl groups. |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Capable of both donating and accepting hydrogen bonds, leading to favorable interactions with the solute. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | Limited hydrogen bonding capability and lower polarity result in less effective solvation of the highly polar functional groups of the analyte. |

| Nonpolar | Hexane, Toluene | Poor to Insoluble | "Like dissolves like" principle suggests that the highly polar analyte will have minimal interaction with nonpolar solvent molecules, leading to very low solubility. |

Experimental Protocol for Solubility Determination

To validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the thermodynamic solubility of this compound.

Materials and Equipment

-

This compound (purity >95%)

-

A range of common organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is highly soluble, such as DMSO).

-

Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered supernatant from the saturated solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and determine the concentration of the dissolved compound using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

The following diagram illustrates the experimental workflow for determining thermodynamic solubility.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Experimental workflow for thermodynamic solubility determination.Causality Behind Experimental Choices

-

Thermodynamic vs. Kinetic Solubility: This protocol is designed to measure thermodynamic solubility, which represents the true equilibrium state and is crucial for understanding the compound's behavior in a stable formulation. Kinetic solubility, while faster to measure, can often overestimate the true solubility and may not be representative of long-term stability.[1]

-

Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a true equilibrium. Shorter times may not be sufficient for some compound-solvent systems.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

-

Quantification Method: HPLC-UV is a highly specific and sensitive method for quantifying the concentration of the dissolved analyte, minimizing interference from any potential impurities.

Interpreting the Results: A Logic Diagram

The interpretation of the solubility data can be guided by the principles of intermolecular forces. The following diagram illustrates the relationship between the functional groups of this compound and the properties of the solvents.

Caption: Relationship between solute/solvent properties and solubility.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While the predicted solubility profile serves as a valuable starting point, rigorous experimental validation is paramount. The detailed protocol provided herein offers a self-validating system for generating reliable and reproducible solubility data.

Future work should focus on expanding the range of solvents tested, including biorelevant media, and investigating the effect of pH on aqueous solubility, given the presence of basic amino and hydrazinyl groups. Such data will be invaluable for guiding the formulation and development of this promising compound for preclinical and clinical studies.

References

chemical structure and IUPAC name of 4-Chloro-6-hydrazinylpyrimidin-5-amine

An In-depth Technical Guide to 4-Chloro-6-hydrazinylpyrimidin-5-amine: A Key Intermediate in Heterocyclic Synthesis

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The document delineates its chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, emphasizing the mechanistic rationale behind the procedural steps. The guide further explores the compound's chemical reactivity, focusing on its utility as a precursor for fused ring systems, particularly the biologically significant pyrazolo[3,4-d]pyrimidine scaffold. Applications in the development of therapeutic agents, such as kinase inhibitors, are discussed. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine that serves as a highly versatile intermediate in organic synthesis. Its unique arrangement of functional groups—an amine, a chloro group, and a hydrazinyl moiety—on a pyrimidine core makes it an ideal starting material for constructing more complex heterocyclic systems.[1][2]

The fundamental properties of this compound are summarized below, providing essential data for its use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 42786-59-4 | [2][4] |

| Molecular Formula | C₄H₆ClN₅ | [2] |

| Molecular Weight | 159.58 g/mol | [2][3] |

| Physical Form | Powder | [3] |

| Melting Point | 180-184 °C | [3] |

| SMILES | NNC1=C(N)C(Cl)=NC=N1 | [2] |

| InChI Key | ROYDODCAYOBXEU-UHFFFAOYSA-N | [3] |

Chemical Structure and Reactivity Insights

The structure of this compound is characterized by a pyrimidine ring substituted with three key functional groups that dictate its reactivity.

Mechanistic Considerations:

-

Electrophilic Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which reduces the electron density of the carbon atoms. This makes the ring susceptible to nucleophilic attack, particularly at the halogen-substituted C4 position.

-

Leaving Group Ability: The chloro group at the C4 position is a competent leaving group, making this site the primary target for nucleophilic aromatic substitution (SNAr) reactions.[4][5] The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrimidine ring itself.

-

Nucleophilic Hydrazinyl Group: The terminal amino group of the hydrazinyl moiety (-NHNH₂) is a potent nucleophile. This group, in conjunction with the adjacent C5-amine, is strategically positioned to participate in intramolecular cyclization reactions. This is the key feature exploited in the synthesis of fused heterocyclic systems.[6][7]

-

The C5-Amine Group: The primary amine at the C5 position is a moderately activating, electron-donating group. While it can influence the overall electron density of the ring, its most critical role is as a nucleophile in cyclization reactions, often in concert with the hydrazinyl group.

This unique combination of a reactive electrophilic site (C4-Cl) and two proximal nucleophilic sites (-NHNH₂ and -NH₂) makes this molecule an ideal precursor for constructing pyrazolo[3,4-d]pyrimidine scaffolds.

Synthesis Protocol: A Representative Method

The most common and logical synthesis of this compound involves the regioselective nucleophilic substitution of a chlorine atom from a dichlorinated precursor with hydrazine. The following protocol is a representative method adapted from standard procedures for similar pyrimidine substitutions.[8]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 4,6-dichloropyrimidin-5-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (approx. 10-15 mL per gram of starting material).

-

Hydrazine Addition: Cool the suspension in an ice bath to 0-5 °C. Add hydrazine hydrate (1.1-1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Expert Insight: The regioselectivity occurs because the C4 and C6 positions in the starting material are electronically similar. However, the addition of one equivalent of hydrazine leads to the desired monosubstituted product. Using a large excess of hydrazine could lead to the formation of the di-hydrazinyl byproduct.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.

-

Product Isolation: Once the reaction is complete, cool the mixture in an ice bath for 1 hour to facilitate precipitation. If precipitation is incomplete, slowly add cold deionized water until a significant amount of solid has formed.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual impurities.

-

Drying and Purification: Dry the product under vacuum at 40-50 °C. The resulting solid is often of sufficient purity for subsequent steps. If further purification is needed, recrystallization from ethanol or an ethanol/water mixture can be performed.

Spectroscopic and Analytical Characterization

| Analysis Technique | Expected Observations |

| ¹H NMR | (In DMSO-d₆) Expect multiple broad singlets for the exchangeable protons of the amine (-NH₂) and hydrazinyl (-NHNH₂) groups, likely in the range of 4.0-8.0 ppm. A singlet for the C2 proton on the pyrimidine ring is expected further downfield, typically >8.0 ppm. |

| ¹³C NMR | (In DMSO-d₆) Expect four distinct carbon signals. The C4 and C6 carbons attached to the chloro and hydrazinyl groups would appear around 155-165 ppm. The C5 carbon attached to the amine group would be more shielded (~110-125 ppm), and the C2 carbon would be in the range of 150-160 ppm. |

| Mass Spec (EI) | The molecular ion peak [M]⁺ should be observed at m/z 159, with a characteristic [M+2]⁺ peak at m/z 161 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. |

| FT-IR | Characteristic N-H stretching bands for the primary amine and hydrazine groups in the region of 3200-3500 cm⁻¹. C=N and C=C stretching vibrations for the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region. A C-Cl stretching band may be visible in the fingerprint region (600-800 cm⁻¹). |

Applications in Drug Discovery: Gateway to Pyrazolo[3,4-d]pyrimidines

The primary application of this compound in drug discovery is its use as a key precursor for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold.[9] This fused heterocyclic system is a well-known "privileged scaffold" and is isosteric to purine, allowing it to interact with a wide range of biological targets, particularly protein kinases.[9][10]

The synthesis involves a cyclocondensation reaction where the hydrazinyl and amino groups of the starting material react with a reagent containing two electrophilic centers.

General Procedure for Cyclization:

-

A mixture of this compound (1.0 eq) and a suitable one-carbon electrophile (e.g., triethyl orthoformate or formic acid) is heated, often in a high-boiling solvent or neat.

-

The reaction proceeds via an initial reaction at the more nucleophilic terminal nitrogen of the hydrazine, followed by intramolecular cyclization involving the C5-amine, and subsequent aromatization to yield the pyrazolo[3,4-d]pyrimidine ring system.

-

The chloro-substituent at what is now the 4-position of the new scaffold can then be further functionalized via SNAr reactions to build molecular diversity and target specific enzymes.[10]

This strategy has been successfully employed to synthesize potent inhibitors of enzymes like Dihydrofolate Reductase (DHFR) and Src family kinases, highlighting the compound's value in developing targeted cancer therapies.[9][10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1][6] Prevent dust formation during handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and collect the spilled material using non-sparking tools.[1] Dispose of the waste in accordance with local regulations.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1] Firefighters should wear self-contained breathing apparatus.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Hydrazinylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and approved therapeutic agents.[1][2] The incorporation of a hydrazinyl moiety into the pyrimidine ring gives rise to a class of compounds known as substituted hydrazinylpyrimidines, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts.

Introduction: The Versatility of the Hydrazinylpyrimidine Scaffold

The pyrimidine ring is a fundamental component of genetic material, making its derivatives prime candidates for interacting with various biological systems.[1][3] The addition of a hydrazinyl group (-NH-NH2) introduces a versatile synthetic handle and a key pharmacophoric element, enabling the generation of diverse chemical libraries with a wide array of biological activities.[2] Hydrazone derivatives, formed by the reaction of the hydrazinyl group with aldehydes or ketones, are particularly noteworthy for their extensive pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][4][5][6] This guide will systematically explore the evidence supporting the therapeutic potential of substituted hydrazinylpyrimidines.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted hydrazinylpyrimidines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG-2), lung (A549), and colon (HT-29).[7] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which hydrazinylpyrimidines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling.[7] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[8][9]

Key kinase targets for hydrazinylpyrimidine derivatives include:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are pivotal in tumor growth and angiogenesis.[7]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[7]

-

c-Src Tyrosine Kinase: Overexpression of c-Src is linked to cancer progression and metastasis.[7]

The following diagram illustrates the general mechanism of kinase inhibition by substituted hydrazinylpyrimidines.

Caption: Kinase inhibition by substituted hydrazinylpyrimidines.

Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Pyrazolo[1,5-a] pyrimidines | MCF-7 (Breast) | 16.61 - 19.67 | [3] |

| Pyrazolo[1,5-a] pyrimidines | HepG-2 (Liver) | 14.32 - 19.24 | [3] |

| Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 µM | [10] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5.0 x 10^4 cells per well in 100 µL of culture medium.[11]

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the substituted hydrazinylpyrimidine compounds in culture medium. Add 100 µL of the compound solutions to the wells, resulting in final concentrations typically ranging from 5 to 100 µg/mL. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug like 5-FU or doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria and fungi presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[1][12] Substituted hydrazinylpyrimidines have demonstrated promising activity against a broad spectrum of pathogens.

Spectrum of Activity

Hydrazinylpyrimidine derivatives have shown efficacy against:

-

Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[13][14]

-

Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[13][14]

-

Fungal Strains: Such as Aspergillus niger, Aspergillus flavus, and Candida albicans.[13][14][15]

Interestingly, some studies suggest that these compounds may exhibit greater activity against Gram-negative bacteria compared to Gram-positive bacteria.[13]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Substituted Pyrimidine Derivatives | S. aureus | 16.26 | [16] |

| Substituted Pyrimidine Derivatives | B. subtilis | 17.34 | [16] |

| Substituted Pyrimidine Derivatives | E. coli | 17.34 | [16] |

| Thienopyrimidine Derivatives | S. aureus | 1.2 - 105 | [12] |

| Isoxazolyl pyrido[2,3-d]pyrimidine | P. aeruginosa | 7 | [12] |

| Pyrano[2,3-d]pyrimidine | B. subtilis | 0.097 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the substituted hydrazinylpyrimidine compound in a suitable solvent (e.g., DMSO). Make serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria). Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal (kills the microorganism) or static (inhibits growth), subculture a small aliquot from the wells with no visible growth onto an agar plate. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells is the MBC/MFC.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[4] Hydrazone derivatives, including those derived from hydrazinylpyrimidines, have shown potential as anti-inflammatory agents.[4][5][17]

Mechanism of Action: COX Inhibition

A key mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[18] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily involved in inflammation.[18] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[18] Some pyrimidine derivatives have demonstrated selective COX-2 inhibitory activity.[19]

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the site of inhibition by substituted hydrazinylpyrimidines.

Caption: Inhibition of the COX-2 pathway by substituted hydrazinylpyrimidines.

In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[4]

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (e.g., Swiss albino mice or Wistar rats) to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the substituted hydrazinylpyrimidine compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 25 and 50 mg/kg).[4] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like diclofenac sodium or indomethacin.[4]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Structure-Activity Relationships (SAR) and Future Directions

Understanding the relationship between the chemical structure of hydrazinylpyrimidines and their biological activity is crucial for the rational design of more potent and selective drug candidates.[20][21]

Key SAR Insights:

-

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence biological activity.

-

Substituents on the Hydrazone Moiety: For hydrazone derivatives, modifications to the aldehyde or ketone precursor can dramatically alter the pharmacological profile. For example, the presence of electron-donating groups like hydroxyl (-OH) can enhance antioxidant activity.[7] Aromatic substitutions on the N5 position of a pyrazolo[3,4-d]pyrimidine core have been shown to favor anticancer activity.[10]

-

Amide Functionality: The presence of an amide group can be beneficial for antimicrobial activity.[15]

Future Perspectives:

The versatile nature of the substituted hydrazinylpyrimidine scaffold offers immense opportunities for further drug discovery. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating new analogs with systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of cancer, infectious diseases, and inflammation to assess their therapeutic potential and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of hydrazinylpyrimidines with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

Conclusion

Substituted hydrazinylpyrimidines represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them an exciting area for continued research and development. The experimental protocols and SAR insights provided in this guide offer a framework for researchers to explore and unlock the full potential of this promising class of molecules in the quest for novel and effective therapies.

References

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines | Semantic Scholar [semanticscholar.org]

- 4. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 8. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 13. Antimicrobial evaluation of substituted-benzoyl hydrazino pyrimidines. [wisdomlib.org]

- 14. journals.innovareacademics.in [journals.innovareacademics.in]

- 15. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 21. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-hydrazinylpyrimidin-5-amine and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinylpyrimidin-5-amine, a versatile heterocyclic building block, and its analogs. We delve into its synthesis, chemical reactivity, and diverse biological activities, with a particular focus on its role as a precursor for potent kinase inhibitors. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, structure-activity relationship insights, and a thorough survey of the existing literature.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry